4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
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Overview
Description
4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is an organic compound with a complex structure It features a furan ring substituted with bromophenyl and methylsulfonylphenyl groups
Preparation Methods
The synthesis of 4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the methylsulfonylphenyl group: This can be done through sulfonylation reactions using reagents such as methylsulfonyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(4-bromophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one include:
4-(4-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one: Similar structure but with a fluorine atom instead of bromine.
4-(4-iodophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C19H17BrO4S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H17BrO4S/c1-19(2)18(21)16(12-4-8-14(20)9-5-12)17(24-19)13-6-10-15(11-7-13)25(3,22)23/h4-11H,1-3H3 |
InChI Key |
UFUSBHRZBUXBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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